molecular formula C16H15NO2 B1395734 (5S,6S)-5,6-Diphenylmorpholin-2-one CAS No. 1391544-79-8

(5S,6S)-5,6-Diphenylmorpholin-2-one

Cat. No. B1395734
M. Wt: 253.29 g/mol
InChI Key: LTPOSIZJPSDSIL-HOTGVXAUSA-N
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Description

The description of an organic compound like “(5S,6S)-5,6-Diphenylmorpholin-2-one” would typically include its molecular formula, structural formula, and possibly its IUPAC name. The structure would show the arrangement of atoms and the bonds between them.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired product from simpler starting materials. The synthesis would be described in terms of the starting materials, the reagents and conditions for each step, and the products of each step.



Molecular Structure Analysis

The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, the arrangement of the atoms, and the types of bonds between atoms.



Chemical Reactions Analysis

The chemical reactions of an organic compound involve changes in the arrangement of atoms and/or the types of bonds in the molecule. The reactions that a particular compound undergoes depend on its functional groups (the groups of atoms that determine the chemical behavior of the molecule).



Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its physical state (solid, liquid, or gas), melting point, boiling point, solubility in various solvents, and reactivity with other substances. These properties are determined by the compound’s molecular structure and are measured using various experimental techniques.


Scientific Research Applications

Synthesis of N-Protected α-Amino Acids

(Dastlik et al., 2005) describe the synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one. These compounds are used as synthons for the asymmetric synthesis of N-protected α-amino acids, demonstrating stability and handling ease.

Asymmetric Azomethine Ylide [1,3]-Dipolar Cycloaddition

In the study by (Sebahar & Williams, 2002), the asymmetric [1,3] dipolar cycloaddition reactions of azomethine ylides derived from 5,6-diphenylmorpholin-2-one with various aldehydes are discussed. This method leads to the formation of spirooxindole pyrrolidine derivatives with significant regio- and diastereoselectivities.

In DNA Research

The synthesis of diastereomers of thymidine glycol, a major product from the reaction of thymidine with reactive oxygen species, is explored in research by (Lustig et al., 1992). This work demonstrates the significance of 5,6-dihydroxy-5,6-dihydrothymidine in DNA research, particularly in understanding the effects of ionizing radiation.

Chemical Synthesis of Oligonucleotides

(Muller et al., 2002) detail the chemical synthesis of oligonucleotides containing (5′S,5S,6S)‐5′,6‐cyclo‐5‐hydroxy‐5,6‐dihydro‐2′‐deoxyuridine, a radiation-induced decomposition product in aerated solutions. This highlights the relevance of (5S,6S)-5,6-diphenylmorpholin-2-one in understanding DNA damage and repair mechanisms.

Safety And Hazards

The safety and hazards of an organic compound are determined by its physical and chemical properties, its reactivity, and its biological activity. Information on safety and hazards is typically provided in a Material Safety Data Sheet (MSDS) for the compound.


Future Directions

Future directions for research on an organic compound could involve exploring new methods of synthesis, investigating new reactions of the compound, studying its mechanism of action in more detail, or developing new applications for the compound in areas such as medicine or materials science.


Please note that this is a general description of how these analyses are conducted. The specific details would depend on the particular compound and the available experimental techniques. If you have a specific compound or type of analysis in mind, please provide more details so I can give a more accurate response.


properties

IUPAC Name

(5S,6S)-5,6-diphenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOSIZJPSDSIL-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,6S)-5,6-Diphenylmorpholin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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